(2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
Description
(2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a synthetic small molecule featuring a piperidine core substituted with a thiophene moiety at the 4-position and a 2,3-dimethoxyphenyl group via a ketone linkage. The compound’s structure combines a six-membered piperidine ring, known for conformational flexibility, with electron-rich aromatic systems (thiophene and dimethoxyphenyl), which may enhance interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-15-6-3-5-14(17(15)22-2)18(20)19-10-8-13(9-11-19)16-7-4-12-23-16/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCVYXJRKCMLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethoxybenzoyl chloride with 4-(thiophen-2-yl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
(2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of (2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone and related compounds from the evidence:
*Calculated molecular weight based on formula C₁₈H₁₉NO₃S.
Structural and Functional Insights
Core Flexibility :
- The target compound’s piperidine core offers greater conformational flexibility compared to the pyrazoline derivatives (e.g., 3m, 3c) . This flexibility may enhance binding to targets requiring induced-fit interactions but reduce selectivity compared to rigid scaffolds.
Substituent Positioning: The 2,3-dimethoxyphenyl group in the target compound differs from the 3,4-dimethoxyphenyl analogs in –3.
Electron Effects :
- Compounds with electron-withdrawing groups (e.g., CF3 in compound 16 , nitro in 3e ) exhibit increased stability and lipophilicity. The target compound’s thiophene and methoxy groups are electron-rich, favoring π-π stacking or hydrogen bonding in polar environments.
Synthetic Accessibility :
- Yields for pyrazoline derivatives in –3 range from 30.7% (3m) to 58.3% (3c), suggesting moderate synthetic challenges. Piperidine-based compounds like the target may require optimized coupling strategies due to steric effects near the ketone.
Biological Implications :
- Pyrazoline derivatives (e.g., 3b–3q) are reported as PI3Kγ inhibitors , while piperidine analogs (e.g., compound 16 ) may target neurological receptors. The target compound’s lack of a pyrazoline ring could reduce kinase inhibition but improve CNS penetration due to lower polarity.
Research Findings and Data Gaps
- Physical Properties : Melting points for piperidine-based analogs are sparsely reported, limiting comparisons of crystallinity.
- Biological Data: No direct activity data for the target compound are available; inferences are based on structural analogs.
- Metabolic Stability : Thiophene-containing compounds (e.g., 3m, target) may form reactive metabolites, necessitating further toxicity studies.
Biological Activity
(2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone, identified by its CAS number 1396716-00-9, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound consists of a dimethoxyphenyl group linked to a thiophen-2-yl piperidine moiety through a methanone functional group. This unique structure contributes to its diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C18H21NO3S |
| Molecular Weight | 321.43 g/mol |
| IUPAC Name | (2,3-dimethoxyphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
The precise mechanism of action for (2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone remains under investigation. However, preliminary studies suggest that it may interact with specific receptors or enzymes in cellular pathways, potentially leading to inhibition or activation of various biological processes. The compound's structure allows it to fit into binding sites on target proteins, which is crucial for its biological effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research has shown that it can induce apoptosis in breast and colon cancer cell lines through mechanisms involving the accumulation of reactive oxygen species (ROS) and mitochondrial depolarization .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies demonstrated that it possesses notable effects against certain bacterial strains, suggesting potential applications in treating infections.
Neuropharmacological Effects
Given its piperidine structure, there is interest in the neuropharmacological properties of this compound. Some studies have suggested that it may influence neurotransmitter systems, which could be beneficial in treating neurological disorders .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of (2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone on various cancer cell lines. The results indicated low micromolar to nanomolar IC50 values, highlighting its potential as an anticancer agent .
- Antimicrobial Evaluation : In a series of antimicrobial tests, the compound was found to inhibit the growth of several pathogenic bacteria. This suggests a promising avenue for further development as an antimicrobial agent.
- Neuropharmacological Research : Investigations into the neuropharmacological effects revealed that the compound might modulate neurotransmitter release and could have implications for treating conditions such as anxiety or depression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
